Cas no 1926137-46-3 (1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid)

1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid is a boronic acid derivative featuring a BOC-protected tetrahydroquinoline scaffold. This compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl structures. The BOC (tert-butoxycarbonyl) group provides stability and selective deprotection capabilities, facilitating further functionalization. Its boronic acid moiety ensures high reactivity with aryl halides under mild conditions, making it valuable in pharmaceutical and materials science research. The tetrahydroquinoline core contributes to its utility in constructing biologically active molecules. This reagent is characterized by its purity, consistent performance, and compatibility with a range of coupling conditions.
1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid structure
1926137-46-3 structure
商品名:1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid
CAS番号:1926137-46-3
MF:C14H20BNO4
メガワット:277.12390422821
MDL:MFCD20441850
CID:4629833
PubChem ID:56776709

1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid 化学的及び物理的性質

名前と識別子

    • 1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid
    • (1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid
    • BCD13746
    • W2872
    • D76960
    • MFCD20441850
    • [1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-7-yl]boronic acid
    • 1926137-46-3
    • 1-(TERT-BUTOXYCARBONYL)-3,4-DIHYDRO-2H-QUINOLIN-7-YLBORONIC ACID
    • DB-162300
    • ZQYNWTITBYUFJL-UHFFFAOYSA-N
    • (1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)boronicacid
    • 1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid, 98%
    • CS-0109919
    • BS-31936
    • MDL: MFCD20441850
    • インチ: 1S/C14H20BNO4/c1-14(2,3)20-13(17)16-8-4-5-10-6-7-11(15(18)19)9-12(10)16/h6-7,9,18-19H,4-5,8H2,1-3H3
    • InChIKey: ZQYNWTITBYUFJL-UHFFFAOYSA-N
    • ほほえんだ: O(C(N1C2C=C(B(O)O)C=CC=2CCC1)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 277.1485383g/mol
  • どういたいしつりょう: 277.1485383g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 356
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70

1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A864655-1g
(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid
1926137-46-3 98%
1g
$652.0 2025-02-22
Chemenu
CM212689-250mg
(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid
1926137-46-3 98%
250mg
$*** 2023-03-29
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD474707-250mg
(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid
1926137-46-3 98%
250mg
¥2366.0 2022-03-01
abcr
AB310026-100 mg
1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid, 98%; .
1926137-46-3 98%
100mg
€756.00 2023-04-26
1PlusChem
1P00I3C2-100mg
1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid
1926137-46-3 98%
100mg
$96.00 2025-02-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTZ441-1g
{1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinolin-7-yl}boronic acid
1926137-46-3 95%
1g
¥4161.0 2024-04-23
1PlusChem
1P00I3C2-1g
1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid
1926137-46-3 98%
1g
$504.00 2025-02-28
abcr
AB310026-1 g
1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid, 98%; .
1926137-46-3 98%
1g
€863.60 2022-06-11
Ambeed
A864655-250mg
(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid
1926137-46-3 98%
250mg
$252.0 2025-02-22
Chemenu
CM212689-1g
(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid
1926137-46-3 98%
1g
$*** 2023-03-29

1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid 関連文献

1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acidに関する追加情報

Introduction to 1-BOC-1,2,3,4-Tetrahydroquinoline-7-Boronic Acid (CAS No. 1926137-46-3)

The compound 1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid, identified by the CAS registry number 1926137-46-3, is a significant molecule in the field of organic chemistry and materials science. This compound is a derivative of tetrahydroquinoline, a bicyclic structure that has garnered considerable attention due to its versatile applications in drug discovery and advanced materials. The presence of the boronic acid group (-B(OH)₂) at the 7-position of the tetrahydroquinoline ring introduces unique reactivity and functionality, making it a valuable building block in modern synthetic chemistry.

Recent advancements in the synthesis and application of boronic acids have highlighted their importance in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds between boronic acids and aryl halides or other coupling partners under palladium catalysis. The integration of the BOC (tert-butoxycarbonyl) protecting group further enhances the utility of this compound by providing a means to control reactivity during multi-step synthesis. The BOC group is widely used in peptide synthesis and other organic transformations due to its stability under basic conditions and ease of removal under acidic or enzymatic cleavage.

Structurally, 1-BOC-1,2,3,4-Tetrahydroquinoline exhibits a rigid bicyclic framework with a saturated quinoline skeleton. This structure imparts stability and modulates electronic properties, making it suitable for various applications. The substitution at the 7-position with a boronic acid group allows for selective functionalization and incorporation into larger molecular architectures. Recent studies have demonstrated its potential in synthesizing complex natural products and bioactive molecules through iterative cross-coupling strategies.

In terms of synthesis, 1-Boronic acid derivatives are typically prepared via hydroboration or metal-mediated processes. The introduction of the BOC group often involves treatment with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Optimization of these steps has led to improved yields and scalability, which are critical for industrial applications. Researchers have also explored alternative protecting groups and reaction conditions to enhance the efficiency of this synthesis pathway.

The application of CAS No. 1926137-46-3 extends beyond traditional organic synthesis into emerging areas such as material science and nanotechnology. For instance, its use as a precursor in the fabrication of conducting polymers and hybrid materials has been reported in recent literature. These materials exhibit promising electronic properties, making them candidates for next-generation electronic devices.

In conclusion, 1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid stands as a pivotal molecule in contemporary chemical research. Its unique structure and functional groups position it as an essential tool in drug discovery, materials science, and advanced synthetic methodologies. As research continues to uncover new applications and optimizations for this compound, its role in driving innovation across multiple disciplines will undoubtedly grow.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1926137-46-3)1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid
A1005018
清らかである:99%/99%
はかる:250mg/1g
価格 ($):227.0/587.0